Acoforestinine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

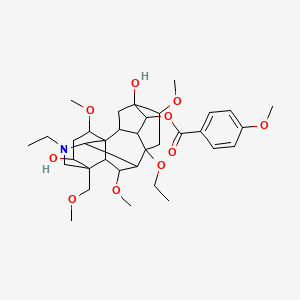

Acoforestinine is a diterpenoid alkaloid isolated from the plant Aconitum handelianum . It is known for its complex structure and significant biological activities. The compound has a molecular formula of C35H51NO10 and a molecular weight of 645.79 g/mol . This compound is primarily used in pharmacological research and as a reference standard .

Vorbereitungsmethoden

Acoforestinine wird typischerweise aus den Wurzeln von Aconitum-Arten wie Aconitum carmichaeli gewonnen . Der Extraktionsprozess beinhaltet mehrere chromatographische Techniken, um die Verbindung zu isolieren und zu reinigen . Die synthetischen Wege für this compound sind komplex und beinhalten mehrere Schritte, einschließlich der Verwendung von Lösungsmitteln wie Chloroform, Dichlormethan, Ethylacetat, Dimethylsulfoxid und Aceton .

Analyse Chemischer Reaktionen

Acoforestinine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Acoforestinine has been investigated for its pharmacological properties, particularly in the realms of anti-inflammatory and analgesic effects.

- Anti-Inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Analgesic Effects : The compound has also been noted for its analgesic properties, potentially providing relief in pain management scenarios.

Antitumor Activity

Recent research indicates that this compound may possess antitumor properties.

- Mechanism of Action : Preliminary studies suggest that this compound can inhibit tumor cell proliferation through various mechanisms, including inducing apoptosis in cancer cells and modulating signaling pathways associated with cell growth.

- Case Studies : In vitro studies have demonstrated that this compound can reduce the viability of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

This compound has shown promise in neuroprotection, making it a candidate for further research in neurodegenerative diseases.

- Mechanisms : The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's.

- Research Findings : Animal models have indicated that this compound administration can lead to improved cognitive functions and reduced neuroinflammation.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

- Bacterial Inhibition : Studies have reported that this compound exhibits inhibitory effects against certain bacterial strains, indicating its potential use as an antibacterial agent.

- Fungal Activity : There is also evidence suggesting that this compound can inhibit fungal growth, which could be valuable in treating fungal infections.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application.

- Toxicity Assessment : Research has focused on determining the safe dosage ranges and potential side effects associated with this compound use.

- Case Reports : Documented cases of toxicity have highlighted the importance of careful dosing and monitoring during therapeutic applications.

Data Tables

Wirkmechanismus

The exact mechanism of action of Acoforestinine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include modulation of ion channels, inhibition of enzymes, and interaction with cellular receptors . Further research is needed to elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Acoforestinine ist unter den Diterpenoid-Alkaloiden aufgrund seiner spezifischen Struktur und seiner biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

- Acoforine

- 14-O-Acetylsachaconitine

- Vilmorrianine C

- Vilmorrianine D

- Talatizamine

- Chasmanine

- Yunaconitine

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination funktioneller Gruppen und seinen unterschiedlichen biologischen Wirkungen .

Biologische Aktivität

Acoforestinine, a compound derived from the Aconitum plant species, is part of the C19-diterpenoid alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally characterized as a C19-diterpenoid alkaloid. Its molecular structure includes specific functional groups that contribute to its biological activity. The compound is known for its high toxicity, which is a common feature among many alkaloids derived from Aconitum species.

1. Neurotoxicity and Cardiovascular Effects

This compound exhibits significant neurotoxic effects, primarily through its interaction with voltage-gated sodium channels. This interaction can lead to depolarization of neuronal membranes, resulting in symptoms such as paralysis and respiratory failure. Studies indicate that this compound has a lethal dose comparable to other potent alkaloids like aconitine, with effects manifesting at doses as low as 46.4 µg/kg in animal models .

2. Antitumor Activity

Recent investigations have highlighted the potential of this compound in cancer treatment. In vitro studies show that certain derivatives of C19-diterpenoid alkaloids exhibit anti-proliferative effects against various cancer cell lines. For instance, modified forms of this compound have demonstrated the ability to inhibit tumor growth in specific models, suggesting a promising avenue for anticancer drug development .

3. Analgesic Properties

Research has also pointed towards the analgesic properties of this compound. It has been noted that compounds within the Aconitum genus can provide pain relief through modulation of neurotransmitter systems and pain pathways. The analgesic effects may be attributed to its action on nicotinic acetylcholine receptors and other related pathways .

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Voltage-Gated Sodium Channel Modulation : this compound interacts with sodium channels, leading to altered excitability in neurons and muscle cells. This mechanism underlies both its neurotoxic and analgesic properties.

- Inhibition of Tumor Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways, including those involved in cell cycle regulation and programmed cell death.

- Cholinergic Activity : By acting on nicotinic receptors, this compound can modulate cholinergic signaling, contributing to both its analgesic effects and potential neurotoxic outcomes.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Acute Toxicity : An experimental study conducted on NMRI mice revealed that intravenous administration of this compound resulted in significant neurotoxic symptoms, including convulsions and respiratory distress at doses starting from 46.4 µg/kg .

- Antitumor Efficacy : In vitro studies using various cancer cell lines demonstrated that modified forms of this compound could significantly reduce cell viability, indicating its potential as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCOIJNAMJAFSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Acoforestinine and where is it found?

A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].

Q2: What is the structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].

Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?

A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.